molecular formula C14H26BN3O9 B1670995 Dutogliptin tartrate CAS No. 890402-81-0

Dutogliptin tartrate

Cat. No. B1670995
M. Wt: 391.18 g/mol
InChI Key: SVWHNLVZPGXBNS-MHDNXTQBSA-N
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Description

Dutogliptin tartrate, also known as PHX-1149, is an orally available, potent, and selective dipeptidyl peptidase-4 (DPP4) inhibitor . It has been investigated for the treatment of Type II Diabetes Mellitus .


Molecular Structure Analysis

The chemical formula of Dutogliptin tartrate is C14H26BN3O9 . The molecular weight is 391.18 . The structure includes a boronic acid group, which is a key feature of DPP4 inhibitors .


Physical And Chemical Properties Analysis

Dutogliptin tartrate exhibits low plasma protein binding (11%) and is rapidly absorbed with a Tmax of 3-4 hours and a half-life of 10-13 hours . It is metabolically stable and does not inhibit or induce the activity of major CYP450s .

Future Directions

Dutogliptin tartrate is being evaluated in combination with filgrastim (G-CSF) in patients with STEMI (EF < 45%) following percutaneous coronary intervention . The results of this trial will lay the foundation for an appropriately powered cardiovascular outcome trial to test the efficacy of this combined pharmacological strategy .

properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;[(2R)-1-[2-[[(3R)-pyrrolidin-3-yl]amino]acetyl]pyrrolidin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BN3O3.C4H6O6/c15-10(7-13-8-3-4-12-6-8)14-5-1-2-9(14)11(16)17;5-1(3(7)8)2(6)4(9)10/h8-9,12-13,16-17H,1-7H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-,9+;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWHNLVZPGXBNS-MHDNXTQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1C(=O)CNC2CCNC2)(O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@@H]1CCCN1C(=O)CN[C@@H]2CCNC2)(O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26BN3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301008624
Record name 2,3-Dihydroxybutanedioic acid--{1-[N-(pyrrolidin-3-yl)glycyl]pyrrolidin-2-yl}boronic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dutogliptin tartrate

CAS RN

890402-81-0
Record name Dutogliptin tartrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890402810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxybutanedioic acid--{1-[N-(pyrrolidin-3-yl)glycyl]pyrrolidin-2-yl}boronic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DUTOGLIPTIN TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79QH89EV9M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
K Haddley - Drugs of the Future, 2010 - access.portico.org
Following consumption of a meal, plasma glucose levels are managed by insulin and glucagon release. The postprandial release of insulin and glucagon is regulated by the incretin …
Number of citations: 2 access.portico.org
R Gupta, SS Walunj, RK Tokala, KVL Parsa… - Current drug …, 2009 - ingentaconnect.com
Dipeptidyl peptidase IV (DPP IV) is a key regulator of insulin-stimulating hormones, glucagon-like peptide (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thus it is a …
Number of citations: 146 www.ingentaconnect.com
L Yang, J Yuan, Z Zhou - Canadian Journal of Diabetes, 2014 - Elsevier
Dipeptidyl peptidase 4 (DPP4) inhibitors have been widely used in the treatment of type 2 diabetes mellitus. It is well known that DPP4 inhibitors exert their antidiabetes effects mainly by …
Number of citations: 23 www.sciencedirect.com
N Buchtele, M Schwameis… - British Journal of …, 2020 - Wiley Online Library
Aims Animal studies suggest that inhibition of dipeptidyl peptidase 4 (DPP‐IV) may improve heart function and survival after myocardial infarction by increasing cardiac myocytes’ …
Number of citations: 6 bpspubs.onlinelibrary.wiley.com
JA Lovshin, DJ Drucker - Nature Reviews Endocrinology, 2009 - nature.com
Incretin-based drugs, such as glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase 4 inhibitors, are now routinely used to treat type 2 diabetes mellitus. These agents …
Number of citations: 814 www.nature.com
B Gallwitz - IDrugs, 2008 - researchgate.net
The worldwide prevalence of type 2 diabetes is rising dramatically as a result of increasingly sedentary life-styles with less physical activity and more frequent consumption of meals with …
Number of citations: 114 www.researchgate.net
SM Tawati - 2011 - scholar.archive.org
I would like to thank Prof Alan Harvey and Ms. Louise Young of the Strathclyde Innovations in Drug Research for conducting the biological assay testing and Dr Tong Zhang for …
Number of citations: 0 scholar.archive.org
K Haddley - Drugs of the Future, 2010 - PROUS SCIENCE, SA-THOMSON …
Number of citations: 1
I vivo Activity
Number of citations: 0

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